Product packaging for Fluzoparib(Cat. No.:CAS No. 1358715-18-0)

Fluzoparib

Numéro de catalogue: B607573
Numéro CAS: 1358715-18-0
Poids moléculaire: 472.4 g/mol
Clé InChI: XJGXCBHXFWBOTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of PARP Inhibitors

The concept of inhibiting PARP activity for therapeutic benefit dates back several decades, with the first mention of PARP1 occurring in 1963. pharmacytimes.com Early studies in the 1970s demonstrated the inhibition of PARP activity. frontiersin.org The development of PARP inhibitors as a targeted cancer therapy gained significant momentum in the mid-1990s with the discovery of the breast cancer susceptibility genes, BRCA1 and BRCA2, and the subsequent understanding of their role in DNA double-strand break repair via homologous recombination (HR). icr.ac.uk

A pivotal breakthrough occurred in 2005 when research demonstrated that compounds inhibiting PARP could selectively kill cancer cells with faulty BRCA genes, while sparing normal cells with intact DNA repair mechanisms. mdpi.comnih.govicr.ac.uk This finding provided the preclinical proof of concept for exploiting synthetic lethality in BRCA-deficient tumors. mdpi.comocrahope.org The first PARP inhibitor, olaparib (B1684210), received regulatory approval in 2014 for patients with BRCA-mutated advanced ovarian cancer. pharmacytimes.comocrahope.org Since then, several other PARP inhibitors, including rucaparib, niraparib, and talazoparib, have been approved for various indications, primarily in ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA mutations or other homologous recombination deficiencies (HRD). frontiersin.orgocrahope.orgmyovariancancerteam.comprimeinc.org The evolution of PARP inhibitors has seen a shift from initial investigations in combination with DNA damaging agents to their successful application as monotherapies in genetically vulnerable tumors and in maintenance settings. myovariancancerteam.comnih.gov

Therapeutic Rationale of PARP Inhibition in DNA Repair Deficiencies

The therapeutic rationale for using PARP inhibitors in oncology is rooted in the concept of synthetic lethality. nih.govfrontiersin.orgnih.gov Synthetic lethality occurs when the simultaneous inhibition of two genes or pathways leads to cell death, whereas the inhibition of either alone does not. frontiersin.orgtandfonline.com In the context of PARP inhibitors, this concept is most prominently applied to tumors with defects in homologous recombination repair (HRR), such as those with mutations in BRCA1 or BRCA2. mdpi.comfrontiersin.orgtandfonline.com

PARP enzymes are essential for repairing SSBs through the BER pathway. nih.govresearchgate.net If PARP activity is inhibited, SSBs accumulate and can lead to the collapse of replication forks during DNA replication, resulting in the formation of DNA double-strand breaks (DSBs). nih.govmdpi.comonclive.com In cells with a functional HRR pathway (like normal cells), these DSBs can be effectively repaired. mdpi.comasjo.in However, in cancer cells with compromised HRR due to BRCA mutations or other deficiencies, the ability to repair these DSBs is severely impaired. frontiersin.orgasjo.inpatsnap.com This accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, programmed cell death (apoptosis) in the cancer cells, while normal cells with intact HRR can survive. tandfonline.compatsnap.compatsnap.com This selective killing of cancer cells with HRR deficiencies is the basis of the synthetic lethality observed with PARP inhibitors. mdpi.comtandfonline.compatsnap.com

Beyond simple enzymatic inhibition, PARP inhibitors also induce "PARP trapping," where the PARP enzyme becomes trapped at the site of DNA damage. mdpi.compatsnap.com These trapped PARP-DNA complexes are highly cytotoxic as they obstruct replication machinery, further increasing replication stress and DNA damage. patsnap.com This dual mechanism of action, enzymatic inhibition and PARP trapping, contributes significantly to the anti-cancer efficacy of these agents. patsnap.com The therapeutic potential of PARP inhibitors extends beyond BRCA-mutated tumors to other cancers exhibiting HRD or "BRCAness," where there are functional deficiencies in HRR despite the absence of BRCA mutations. mdpi.comtandfonline.comasjo.in

Overview of Fluzoparib as a Novel Poly(ADP-ribose) Polymerase Inhibitor

This compound, also known by the identifier SHR3162 and trade name AiRuiYi, is an orally available small-molecule inhibitor of poly(ADP-ribose) polymerase, primarily targeting PARP1 and PARP2. nih.govnih.govpatsnap.comwikipedia.orgguidetoimmunopharmacology.org It has been characterized as a novel PARP inhibitor undergoing clinical evaluation and is approved for use in China for the treatment of epithelial ovarian, fallopian tube, and primary peritoneal cancers. wikipedia.orgnih.govguidetopharmacology.org

Preclinical studies have investigated the activity of this compound. It has demonstrated potent inhibition of PARP1 enzyme activity with a half-maximum inhibitory concentration (IC50) of 2.0 nmol/L, which is comparable to that of olaparib (IC50 of 1.5 nmol/L). nih.govtandfonline.com Research has shown that this compound induces persistent DSBs, G2/M arrest, and apoptosis in HR-deficient cells. nih.gov It selectively inhibits the proliferation of HR-deficient cells and can also sensitize both HR-deficient and HR-proficient cells to cytotoxic drugs. nih.gov

Studies in preclinical models, such as MDA-MB-436 xenografts (which are BRCA1-deficient), have shown that this compound inhibits tumor growth. nih.gov Comparative studies in xenograft models have suggested that this compound can show potent antitumor activity, with one study indicating that this compound at 3 mg/kg elicited more potent antitumor activity compared to olaparib at the same dose and similar activity to a higher dose of olaparib (10 mg/kg). nih.govtandfonline.com

This compound's mechanism includes both enzyme inhibition and PARP trapping, contributing to its cytotoxic effects, particularly in tumors with BRCA1 or BRCA2 mutations. patsnap.com This targeting of the compromised homologous recombination repair pathway in such tumors is a key aspect of this compound's anti-cancer efficacy. patsnap.com

Research findings have explored the potential of this compound in combination therapies. Studies have indicated that this compound in combination with apatinib (B926), or with apatinib plus paclitaxel (B517696), showed improved antitumor responses in preclinical models without increased toxicity. nih.govtandfonline.com These findings have supported the initiation of clinical studies evaluating these combinations. nih.gov Further research is exploring combinations with other agents, such as the MET inhibitor HS10241 in breast and ovarian cancer cells, and with icotinib (B1223) hydrochloride in biliary tract cancer cells, suggesting potential synergistic effects. nih.govdovepress.com

Clinical studies have been conducted to evaluate this compound. A phase I study in patients with advanced solid tumors showed preliminary antitumor activity, particularly in ovarian and breast cancer. nih.govmemoinoncology.com In patients with platinum-sensitive recurrent ovarian cancer and germline BRCA1/2 mutations, a phase II study demonstrated promising antitumor activity with this compound monotherapy. aacrjournals.org

The research findings on this compound highlight its activity as a PARP inhibitor, its mechanism involving both enzyme inhibition and trapping, its selective toxicity to HR-deficient cells, and its potential for use in combination therapies, supporting its role as a novel agent in the oncology landscape. patsnap.comnih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16F4N6O2 B607573 Fluzoparib CAS No. 1358715-18-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGXCBHXFWBOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358715-18-0
Record name Fluzoparib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluzoparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUZULOPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Fluzoparib

Target Specificity and Enzyme Inhibition

Fluzoparib is a potent inhibitor of both PARP1 and PARP2 enzymes. nih.govresearchgate.net The PARP family of proteins is crucial for various cellular functions, including the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. patsnap.comfrontiersin.org this compound exerts its therapeutic effect by binding to the catalytic domain of PARP enzymes, preventing them from repairing DNA damage. nih.govfrontiersin.org

In cell-free enzymatic assays, this compound has demonstrated significant inhibitory activity against PARP1, with reported half-maximal inhibitory concentration (IC50) values indicating high potency. nih.govmedchemexpress.com Its inhibitory capacity is comparable to that of olaparib (B1684210), a first-in-class PARP inhibitor. nih.govnih.gov Structural modeling has shown that this compound occupies the catalytic active site of PARP1 in a similar manner to olaparib. nih.gov

Inhibitory Potency (IC50) of this compound Against PARP1
SourceReported IC50 (nmol/L)
Pharmacologic characterization of this compound, a novel poly(ADP‐ribose) polymerase inhibitor undergoing clinical trials - PMC nih.gov1.46 ± 0.72
Phase I dose-escalation and expansion study of PARP inhibitor, this compound (SHR3162), in patients with advanced solid tumors - PMC nih.gov2.0
This compound (SHR3162) | PARP1 Inhibitor - MedchemExpress.com medchemexpress.com1.46 ± 0.72
Synergism of PARP inhibitor this compound (HS10160) and MET inhibitor HS10241 in breast and ovarian cancer cells - Selleck Chemicals selleckchem.com1.46 ± 0.72

Mechanism of Action: Synthetic Lethality in DNA Repair Deficient Cells

The primary mechanism of action for this compound is exploiting the principle of synthetic lethality. patsnap.com In normal, healthy cells, DNA damage can be repaired through multiple pathways, including the homologous recombination (HR) pathway, which repairs double-strand breaks (DSBs) and involves proteins like BRCA1 and BRCA2. patsnap.comyoutube.com However, some cancer cells have mutations in genes like BRCA1 or BRCA2, rendering their HR pathway deficient. patsnap.com These cells become heavily reliant on the PARP-mediated base excision repair pathway to fix single-strand breaks (SSBs). patsnap.compatsnap.com By inhibiting PARP, this compound prevents the repair of these SSBs, leading to a cascade of events that selectively kill these DNA repair-deficient cancer cells. patsnap.compatsnap.com

The inhibition of PARP enzyme activity by this compound prevents the efficient repair of naturally occurring SSBs. patsnap.compatsnap.com As the cell prepares to divide and enters the replication phase, these unrepaired SSBs encounter the replication fork, leading to the collapse of the fork and the formation of more cytotoxic DSBs. nih.govpatsnap.compatsnap.com

In cells with a functional HR pathway, these DSBs can be effectively repaired. nih.gov However, in HR-deficient cells (such as those with BRCA mutations), the inability to repair these DSBs results in genomic instability and cell death. nih.govpatsnap.com Studies have shown that treatment with this compound leads to the accumulation of DSBs, as indicated by the increased formation of γH2AX foci, a marker for DNA double-strand breaks. nih.govmedchemexpress.com This effect is observed in a concentration-dependent manner in BRCA-deficient cells but not in cells proficient in BRCA function. nih.gov

Beyond simple catalytic inhibition, this compound's mechanism involves "PARP trapping". patsnap.com This process traps the PARP enzyme at the site of DNA damage. patsnap.comnih.gov The resulting PARP-DNA complexes are highly cytotoxic, as they create physical obstructions to DNA replication and transcription machinery, leading to replication stress and further DNA damage. patsnap.comnih.gov This trapping mechanism is considered a significant contributor to the anticancer efficacy of PARP inhibitors and is thought to be more cytotoxic than the mere prevention of SSB repair. patsnap.comfrontiersin.orgnih.gov

The accumulation of persistent DNA DSBs triggers cellular DNA damage response (DDR) pathways, which activate cell cycle checkpoints. nih.govnih.gov this compound treatment has been shown to induce cell cycle arrest at the G2/M phase in HR-deficient cells. nih.govnih.govmedchemexpress.com This arrest prevents the cells from entering mitosis with damaged DNA, providing an opportunity for repair. nih.govfrontiersin.org However, in cancer cells with compromised repair pathways, this prolonged arrest can ultimately lead to apoptosis. nih.govnih.gov The induction of G2/M arrest is evidenced by increased levels of key checkpoint proteins such as pCDK1 and cyclin B1. medchemexpress.comfrontiersin.org

The culmination of unrepaired DNA damage and prolonged cell cycle arrest is the induction of programmed cell death, or apoptosis. nih.govpatsnap.com this compound treatment in HR-deficient cells leads to the activation of apoptotic pathways. nih.govnih.govmedchemexpress.com This is characterized by the increased processing and activation of key apoptosis-mediating proteins, known as caspases. medchemexpress.com Research has shown that this compound can induce the cleavage of caspase-3, -8, and -9 in a concentration-dependent manner. medchemexpress.com The activation of caspase-8 suggests involvement of the extrinsic apoptosis pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway, indicating that this compound may trigger cell death through multiple routes. nih.gov The induction of apoptosis can also be triggered by signals from other dying cells through pathways involving tumor necrosis factor (TNF). elifesciences.org

Preclinical Research and Pharmacological Characterization of Fluzoparib

In Vitro Studies on Fluzoparib Efficacy

In vitro research has explored this compound's effects on cancer cell proliferation, its ability to sensitize cancer cells to cytotoxic agents, and its radiosensitization potential. nih.govmolnova.comtargetmol.com

Selective Inhibition of Homologous Recombination Repair (HR)-Deficient Cell Proliferation

This compound has demonstrated a preferential inhibitory effect on the proliferation of cancer cells with homologous recombination repair (HR) deficiencies. nih.govnih.govmolnova.comtargetmol.com This selectivity is a key characteristic of PARP inhibitors, which exploit the concept of synthetic lethality in HR-deficient cells. nih.govnih.govtargetmol.comresearchgate.net Studies have shown that this compound is particularly effective against cell lines deficient in BRCA1 (UWB1.289 and MDA-MB-436), BRCA2 (V-C8), BRCA1-deficient/BRCA2-mutated (MX-1), and BRCA1 hypermethylated (OVCAR-8) cells. molnova.com In contrast, its antiproliferative effects were less pronounced in HR-proficient cells. molnova.com The in vitro anticancer activities of this compound have been reported to be comparable to those of olaparib (B1684210), another established PARP inhibitor. nih.gov

Sensitization of Cancer Cells to Cytotoxic Agents

Beyond its activity as a single agent, this compound has shown the ability to sensitize both HR-deficient and HR-proficient cancer cells to cytotoxic drugs. nih.govnih.govmolnova.comtargetmol.comresearchgate.net This suggests a potential for combination therapies to enhance treatment efficacy. For instance, this compound has been shown to intensify the inhibitory effect on cell proliferation when combined with temozolomide (B1682018) (TMZ), mitomycin C (MMC), or cisplatin (B142131) (CDDP). nih.gov The combination of this compound and TMZ demonstrated a notable synergistic effect. nih.gov

Radiosensitization Effects in Specific Cancer Cell Lines

Preclinical studies have also investigated this compound's potential as a radiosensitizer. nih.govguidetopharmacology.orgdovepress.com In vitro experiments using non-small cell lung cancer (NSCLC) cell lines have demonstrated that this compound can enhance their sensitivity to radiation. researchgate.netnih.govresearchgate.net The proposed mechanisms underlying this radiosensitization include increased apoptosis, cell-cycle arrest, enhanced irradiation-induced DNA damage, and delayed DNA damage repair. molnova.comtargetmol.comresearchgate.netnih.gov Furthermore, studies in biliary tract cancer cell lines (HCCC-9810 and GBC-SD) have shown that combined treatment with this compound and icotinib (B1223) hydrochloride significantly inhibited cell proliferation and enhanced radiosensitivity when combined with radiation. dovepress.comnih.gov This combination treatment also affected cell cycle distribution, enhanced apoptosis, and delayed DNA damage repair by influencing the EGFR signaling pathway and RAD51 expression. dovepress.comnih.gov

In Vivo Antitumor Activity in Xenograft Models

The in vivo efficacy of this compound has been evaluated in various cancer xenograft models, particularly those with HR deficiencies. nih.govmolnova.comguidetopharmacology.orgnih.govresearchgate.net These studies provide insights into the compound's effectiveness within a living system.

Efficacy in HR-Deficient Cancer Xenografts

This compound has demonstrated robust antitumor activity in HR-deficient xenograft models. nih.govmolnova.comtargetmol.com In MDA-MB-436 xenografts, which are BRCA1-deficient, this compound treatment resulted in a significant inhibition of tumor growth. nih.govmolnova.com For example, at a dosage of 30 mg/kg, this compound showed a tumor growth inhibition rate of 59% on day 21. nih.govmolnova.com Studies using MX-1 xenograft models, which are BRCA1-deficient/BRCA2-mutated, have also confirmed the significant antitumor activity of this compound. nih.gov

Comparative Preclinical Efficacy with Established PARP Inhibitors

Preclinical studies have compared the efficacy of this compound with that of established PARP inhibitors like olaparib. nih.govmolnova.comresearchgate.netnih.gov In the MDA-MB-436 xenograft model, this compound appeared to be more potent than olaparib at the same dosage (30 mg/kg). nih.govmolnova.com this compound at a lower dose (3 mg/kg) also showed more potent antitumor activity compared to olaparib at the same dose and similar activity to olaparib at a higher dose (10 mg/kg) in certain models. nih.gov The superior performance of this compound compared to olaparib has been observed in multiple human tumor xenograft models. nih.gov This enhanced in vivo activity of this compound may be attributed to its potent in vitro anticancer activities and favorable pharmacokinetic properties, including higher exposure in tumor tissue compared to plasma. nih.gov

Cell Line / ModelHR StatusIn Vitro IC50 (μM) (where available)In Vivo Tumor Growth Inhibition Rate (Example)Reference
UWB1.289BRCA1-deficient0.51Not specified in snippets molnova.com
MDA-MB-436BRCA1-deficient1.5759% at 30 mg/kg (Day 21) nih.govmolnova.com
V-C8BRCA2-deficient0.053Not specified in snippets molnova.com
MX-1BRCA1-deficient/BRCA2-mutated1.57Significant antitumor activity nih.govmolnova.com
OVCAR-8BRCA1 hypermethylated1.43Not specified in snippets molnova.com
V-C8#13-5HR-proficientHigher than HR-deficient cellsNot specified in snippets molnova.com
UWB1.289 BRCA1HR-proficientHigher than HR-deficient cellsNot specified in snippets molnova.com
NSCLC cell linesVaried, including non-BRCA1/2Not specified in snippetsRadiosensitization observed researchgate.netnih.gov
Biliary Tract Cancer cellsNot specifiedNot specified in snippetsRadiosensitization observed (with Icotinib) dovepress.comnih.gov
NKTCL cell linesNot specifiedDose-dependent inhibitionSynergistic effects (with Chidamide) nih.govresearchgate.net

Clinical Development and Therapeutic Applications of Fluzoparib

Phase I Clinical Investigations in Advanced Solid Tumors

The initial clinical evaluation of fluzoparib in humans was a Phase I dose-escalation and expansion study designed to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid malignancies. This first-in-human trial enrolled individuals with various types of advanced solid tumors who were refractory to standard therapies. The study established a maximum tolerated dose and provided early evidence of the compound's therapeutic potential across different cancer types.

In the Phase I trial, this compound demonstrated encouraging antitumor activity in a range of advanced solid tumors. Patients with advanced ovarian cancer, breast cancer, and other solid malignancies participated in this stage of clinical investigation. The objective response rate (ORR), a measure of tumor shrinkage, was a key indicator of the drug's efficacy.

Notably, in patients with platinum-sensitive ovarian cancer, the ORR was 30% (3 out of 10 patients). For patients with breast cancer, the ORR was 7.7% (1 out of 13 patients). The study also reported on median progression-free survival (mPFS), which was 7.2 months for patients with ovarian cancer and 3.5 months for those with breast cancer who received a certain dose level of this compound. A subsequent Phase 1 trial investigating this compound in combination with apatinib (B926), a VEGFR inhibitor, in patients with recurrent ovarian or triple-negative breast cancer (TNBC) showed an ORR of 60% in ovarian cancer and 23% in TNBC across all dose levels.

MalignancyObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Clinical Trial Details
Platinum-Sensitive Ovarian Cancer30%9.3 monthsMonotherapy, Dose-Expansion Cohort
Ovarian Cancer (overall)-7.2 monthsMonotherapy, Dose-Expansion Cohort
Breast Cancer7.7%3.5 monthsMonotherapy, Dose-Expansion Cohort
Ovarian Cancer (in combination with Apatinib)60%-Phase 1 Combination Therapy Trial
Triple-Negative Breast Cancer (in combination with Apatinib)23%-Phase 1 Combination Therapy Trial

Phase II Clinical Trials in Specific Cancer Subtypes

Following the promising results from the Phase I study, this compound advanced to Phase II clinical trials to further evaluate its efficacy and safety in more specific patient populations and cancer subtypes. These studies aimed to provide more definitive evidence of its therapeutic benefit.

A pivotal open-label, multicenter, single-arm Phase II study (FZOCUS-3) was conducted to assess the efficacy and safety of this compound in patients with germline BRCA1/2-mutated, platinum-sensitive recurrent ovarian cancer who had previously received two to four lines of platinum-based chemotherapy. In this trial, 113 patients received this compound monotherapy.

The primary endpoint was the objective response rate (ORR) assessed by an independent review committee (IRC). The IRC-assessed ORR was 69.9%. The investigator-assessed ORR was slightly higher at 70.8%. The median progression-free survival (PFS) as determined by the IRC was 12.0 months, while the investigator-assessed median PFS was 10.3 months. The 12-month survival rate in this patient population was 93.7%. These results demonstrated substantial antitumor activity for this compound in this specific patient group. Based on these positive findings, this compound received its first approval in China for this indication.

Efficacy EndpointIndependent Review Committee (IRC) AssessmentInvestigator Assessment
Objective Response Rate (ORR)69.9%70.8%
Median Progression-Free Survival (mPFS)12.0 months10.3 months
12-Month Survival Rate93.7%

The efficacy of this compound as a maintenance therapy was evaluated in the FZOCUS-2 trial, a multicenter, randomized, double-blind, placebo-controlled, Phase III study. This trial enrolled patients with platinum-sensitive, recurrent ovarian, fallopian tube, or primary peritoneal cancer who had achieved a complete or partial response to their most recent platinum-based chemotherapy. A total of 252 patients were randomized to receive either this compound or a placebo.

The clinical development of this compound has also included investigations into its efficacy in breast cancer, particularly in subtypes with limited treatment options. A Phase 1 trial of this compound in combination with apatinib included patients with metastatic triple-negative breast cancer (TNBC). The ORR for the TNBC cohort in this study was 23%.

Furthermore, a Phase III clinical trial (the FABULOUS study) evaluated this compound alone and in combination with apatinib versus standard chemotherapy in patients with HER2-negative metastatic breast cancer with germline BRCA mutations. The results indicated a significant improvement in progression-free survival (PFS). For patients receiving this compound monotherapy, the median PFS was 6.7 months compared to 3.0 months for those on standard chemotherapy. The combination of this compound and apatinib resulted in a median PFS of 11.0 months. There are also ongoing or planned studies, including a Phase 1/2 umbrella trial for metastatic TNBC and a study of this compound combined with chemotherapy as a neoadjuvant treatment for HRD-positive, HR+/HER2- breast cancer. Another trial is specifically evaluating neoadjuvant this compound in germline BRCA-mutated triple-negative breast cancer.

The therapeutic potential of this compound is being explored in other solid tumors, including Ewing sarcoma. Preclinical evidence suggests that Ewing sarcoma cells are particularly sensitive to PARP inhibition. An ongoing Phase II clinical trial is investigating the combination of this compound with irinotecan liposome and temozolomide (B1682018) for the treatment of recurrent or metastatic Ewing sarcoma. Additionally, a Phase Ib/II study is evaluating this compound in combination with dalpiciclib (B3323353) in patients with various types of locally advanced or metastatic sarcoma, including Ewing sarcoma.

Phase III Clinical Trials and Ongoing Registrational Studies

This compound, a novel poly (ADP-ribose) polymerase (PARP) inhibitor, has been investigated across a spectrum of solid tumors in numerous clinical trials. nih.govnih.gov Its development has led to pivotal Phase III studies and ongoing research aimed at securing regulatory approval for various cancer indications.

A key area of investigation for this compound has been its role as a maintenance therapy for patients with platinum-sensitive, recurrent ovarian cancer. The FZOCUS-2 trial, a multicenter, randomized, double-blind, placebo-controlled, Phase III study (NCT03863860), was designed to assess the efficacy of this compound in this patient population. nih.govascopubs.orgnih.gov The trial enrolled patients with high-grade, platinum-sensitive recurrent ovarian cancer who had responded to their second- or later-line platinum-based chemotherapy. ascopubs.orgnih.gov The study demonstrated that this compound as a maintenance therapy led to a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to a placebo, irrespective of the patients' germline BRCA1/2 mutation status. ascopubs.orgfcshemoncreview.com

This compound's therapeutic potential has been explored in several other challenging-to-treat cancers.

HER2-Negative Breast Cancer: The FABULOUS study (NCT04296370), a randomized, open-label, 3-arm Phase III trial, evaluated this compound alone or in combination with apatinib against the physician's choice of chemotherapy in patients with HER2-negative metastatic breast cancer harboring a germline BRCA mutation. larvol.com The trial reported that both this compound monotherapy and the combination therapy significantly improved progression-free survival compared to standard chemotherapy. larvol.comesmo.org

Pancreatic Cancer: A Phase III trial (NCT04300114) was initiated to evaluate this compound as a maintenance treatment for patients with germline BRCA/PALB2-mutated metastatic pancreatic cancer whose disease had not progressed on first-line platinum-based chemotherapy. nih.govveeva.com However, this study was reported as terminated. veeva.com Another study, a Phase I trial (NCT04425876), has been assessing this compound in combination with mFOLFIRINOX for resectable pancreatic cancer. npcf.uslarvol.com

Prostate Cancer: In metastatic castration-resistant prostate cancer (mCRPC), a preliminary retrospective study showed that this compound, alone or in combination with abiraterone (B193195), resulted in a prostate-specific antigen (PSA) decrease in a majority of treated patients. china-oncology.com A Phase II trial, FAST-PC (NCT05223582), has investigated this compound combined with abiraterone as a neoadjuvant treatment for locoregional high-risk prostate cancer. ascopubs.org Furthermore, a global, randomized, double-blind, placebo-controlled Phase III study (NCT04691804) is ongoing to evaluate this compound in combination with abiraterone acetate and prednisone as a first-line treatment for patients with mCRPC.

The application of this compound has also been extended to cancers with high unmet medical needs like glioblastoma and small cell lung cancer (SCLC).

Glioblastoma: While multiple Phase III clinical trials have been conducted for various targeted drugs in glioblastoma, specific Phase III trial results for this compound in this indication are not yet widely reported. nih.gov Early phase studies for other PARP inhibitors, such as niraparib, are ongoing. ivybraintumorcenter.org

Small Cell Lung Cancer (SCLC): this compound has been evaluated in SCLC, a highly aggressive malignancy. nih.gov The STAMP study (NCT04933175), a multi-center, single-arm Phase II clinical trial, was designed to assess the efficacy and safety of this compound combined with anlotinib (B1662124) in extensive-stage SCLC after first-line platinum-based chemotherapy, with the objective response rate (ORR) as the primary endpoint. nih.govresearchgate.net Additionally, a Phase Ib trial investigated this compound in combination with the PD-L1 inhibitor SHR-1316 in patients with relapsed SCLC. nih.gov There is also a study protocol for a trial combining this compound with apatinib as a second-line treatment for extensive-stage SCLC. clinicaltrials.gov

Clinical Efficacy and Safety Profile Observations

Clinical trials have provided key insights into the efficacy of this compound, primarily through measures of tumor response and patient survival.

Breast Cancer: The Phase III FABULOUS trial in HER2-negative metastatic breast cancer with germline BRCA1/2 mutations showed a superior median PFS for patients treated with this compound plus apatinib (11.0 months) and this compound alone (6.7 months) compared to standard chemotherapy (3.0 months). larvol.com

Small Cell Lung Cancer: In a Phase Ib trial for relapsed SCLC, the combination of fuzuloparib and SHR-1316 resulted in a confirmed ORR of 6.3% in the recommended Phase II dose cohort, with a median PFS of 1.4 months. nih.gov

Table 1: Progression-Free Survival (PFS) in this compound Clinical Trials

Cancer Type Trial Name/Identifier Treatment Arm Control Arm Median PFS (Treatment) Median PFS (Control) Hazard Ratio (HR)
Recurrent Ovarian Cancer FZOCUS-2 (NCT03863860) This compound Placebo 12.9 months 5.5 months 0.25 nih.govascopost.com
HER2-Negative Breast Cancer FABULOUS (NCT04296370) This compound + Apatinib Chemotherapy 11.0 months 3.0 months 0.27 larvol.comesmo.org
HER2-Negative Breast Cancer FABULOUS (NCT04296370) This compound Chemotherapy 6.7 months 3.0 months 0.49 larvol.com

Table 2: Objective Response Rate (ORR) in this compound Clinical Trials

Cancer Type Trial Identifier Patient Cohort Objective Response Rate (ORR)
Recurrent Ovarian Cancer Phase II (FZOCUS-3) gBRCA1/2 mutated, platinum-sensitive 69.9% nih.govnih.gov

Ovarian Cancer: In the Phase II study of this compound for recurrent ovarian cancer, the median OS was not reached at the time of data cutoff, but the 12-month survival probability was high at 93.7%. nih.govnih.govaacrjournals.org

Small Cell Lung Cancer: The Phase Ib study in relapsed SCLC reported a median OS of 5.6 months for the combination of this compound and SHR-1316. nih.govresearchgate.net The 6-month OS rate was 43.8% and the 12-month OS rate was 27.3%. nih.gov

Table 3: Mentioned Compounds

Compound Name
Abiraterone
Anlotinib
Apatinib
Carboplatin
Cisplatin (B142131)
Etoposide
This compound
Gemcitabine
Nab-paclitaxel
Niraparib
Olaparib (B1684210)
Paclitaxel (B517696)
Prednisone
Rucaparib
Temozolomide

Observed Safety Profiles and Tolerability in Clinical Settings

The clinical development of this compound has established a safety profile that is generally considered acceptable and manageable. aacrjournals.org As a potent inhibitor of poly (ADP-ribose) polymerase (PARP), its adverse effects are consistent with the known class effects of PARP inhibitors, with hematological and gastrointestinal toxicities being the most commonly reported. patsnap.comnih.gov

General Safety Profile in Monotherapy

In clinical trials involving this compound as a monotherapy, a consistent pattern of adverse events (AEs) has been observed across various patient populations. Safety data pooled from three studies encompassing 294 patients with ovarian cancer treated with this compound monotherapy showed that all-grade AEs were reported in 94.9% of patients. researchgate.net

The most frequently reported AEs include a range of hematological and non-hematological issues.

Hematological Toxicities: The most common hematological side effects associated with this compound are anemia, thrombocytopenia (low platelet count), and neutropenia (low white blood cell count). patsnap.compatsnap.com In a Phase II study of patients with germline BRCA1/2-mutated, platinum-sensitive recurrent ovarian cancer, anemia or decreased hemoglobin was the most common Grade ≥3 adverse event. aacrjournals.orgnih.gov Pooled data indicates that anemia is the most prevalent AE, occurring in 58.5% of patients (all grades), followed by thrombocytopenia (41.5%), leukopenia (a decrease in the total number of white blood cells), and neutropenia. researchgate.net These hematological toxicities are a known class effect of PARP inhibitors and are typically monitored through regular blood tests. patsnap.comnih.govmdpi.com

Non-Hematological Toxicities: Among non-hematological toxicities, gastrointestinal issues are very common. patsnap.com Nausea was reported in 57.1% of patients in the pooled analysis, making it one of the most frequent side effects. researchgate.net Vomiting, diarrhea, and constipation have also been frequently reported. patsnap.com Fatigue is another significant and commonly reported side effect that can impact a patient's daily activities. patsnap.compatsnap.com Other observed non-hematological AEs include musculoskeletal pain, potential for liver function abnormalities indicated by elevated liver enzymes, and skin reactions such as rashes and itching. patsnap.com

The following table summarizes the incidence of the most common all-grade treatment-emergent adverse events (TEAEs) from a pooled analysis of this compound monotherapy in ovarian cancer.

Adverse EventIncidence (All Grades)
Anemia58.5%
Nausea57.1%
Thrombocytopenia41.5%
Vomiting26.2%
Leukopenia9.5%
NeutropeniaNot specified in pooled data

Data sourced from a pooled analysis of 294 patients with ovarian cancer. researchgate.net

Severity and Management of Adverse Events

While a high percentage of patients experience AEs, most are low-grade and manageable. However, Grade ≥3 AEs are also observed. In the Phase II study of 113 patients with recurrent ovarian cancer, Grade ≥3 AEs occurred in 63.7% of participants. aacrjournals.orgnih.gov The total incidence of Grade ≥3 hematological AEs in the pooled analysis was 40.5%. researchgate.net

The table below details the incidence of common Grade ≥3 TEAEs.

Adverse Event (Grade ≥3)Incidence
Anemia / Hemoglobin decreasedMost common in ovarian cancer study aacrjournals.orgnih.gov
Anemia25.1% nih.gov / 22.8% researchgate.net
Thrombocytopenia / Platelet count decreased16.8% nih.gov / 13.3% researchgate.net
Neutropenia / Neutrophil count decreased12.6% nih.gov / 10.5% researchgate.net
Leukopenia / White blood cell decreased8.8% researchgate.net
Vomiting1.4% researchgate.net

Data compiled from studies in small cell lung cancer and ovarian cancer. aacrjournals.orgresearchgate.netnih.govnih.gov

Adverse events have led to treatment modifications in a notable portion of patients. In the Phase II ovarian cancer trial, AEs resulted in treatment interruption for 39.8% of patients and dose reduction for 34.5%. aacrjournals.orgnih.gov Treatment discontinuation due to AEs is less common, occurring in only 0.9% of patients in the same study, suggesting that most toxicities can be managed with dose adjustments or supportive care. aacrjournals.orgnih.gov One treatment-related death was reported in this trial. aacrjournals.orgnih.gov

Tolerability in Combination Therapies

The safety profile of this compound has also been evaluated in combination with other anti-cancer agents.

With Anlotinib: In a study combining this compound with the multi-target tyrosine kinase inhibitor anlotinib for small cell lung cancer, the most common Grade ≥3 AEs were anemia (25.1%), decreased platelet count (16.8%), and decreased neutrophil count (12.6%). nih.gov

With Abiraterone and ADT: A planned interim analysis of the FAST-PC trial evaluated neoadjuvant this compound combined with abiraterone and androgen deprivation therapy (ADT) in high-risk prostate cancer. ascopubs.org The combination was found to be generally safe, with the most common medication-related AEs being anemia (33.3%), hypokalemia (25.0%), and liver dysfunction (25.0%). ascopubs.org No patients discontinued the protocol due to AEs. ascopubs.org

With SHR-1316: In a Phase Ib trial for relapsed small cell lung cancer, the combination of this compound with the anti-PD-L1 antibody SHR-1316 was evaluated. nih.gov A recommended phase II dose was established based on tolerability, with one patient experiencing clinically significant toxicities (decreased platelet count) at the higher dose level. nih.gov

These combination studies indicate that while the addition of other agents can introduce or exacerbate certain toxicities, the safety profile generally remains manageable. ascopubs.orgnih.gov

Mechanisms of Resistance to Fluzoparib and Overcoming Strategies

Acquired and De Novo Resistance Pathways

Resistance to PARP inhibitors can be broadly categorized into two types: acquired resistance, which develops in tumors that were initially sensitive to the drug, and de novo or intrinsic resistance, where tumors are inherently non-responsive from the outset. While specific research on fluzoparib is still emerging, the mechanisms of resistance are largely thought to mirror those observed with other PARP inhibitors.

A primary mechanism of acquired resistance to PARP inhibitors is the restoration of homologous recombination (HR) repair functionality in tumor cells that initially harbored deleterious mutations in genes such as BRCA1 or BRCA2. nih.govnih.govresearchgate.net This can occur through secondary somatic mutations, often referred to as reversion mutations, which restore the open reading frame of the mutated BRCA1/2 gene, leading to the production of a functional protein. nih.govnih.gov While this is a well-documented phenomenon for PARP inhibitors in general, specific clinical or preclinical studies detailing BRCA1/2 reversion mutations as a direct mechanism of resistance to this compound are not yet prevalent in the available literature. It is, however, a critical consideration in patients who develop resistance to this compound, particularly those with known germline or somatic BRCA1/2 mutations.

The restoration of HR proficiency effectively negates the synthetic lethal interaction exploited by PARP inhibitors, allowing cancer cells to repair double-strand DNA breaks and survive treatment. Beyond reversion mutations, other genetic and epigenetic events can also contribute to the restoration of HR, further complicating the landscape of PARP inhibitor resistance.

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions. nih.govmdpi.com Alterations within these pathways can contribute to both de novo and acquired resistance to PARP inhibitors like this compound. This compound itself has been shown to lead to the accumulation of DNA damage by blocking the DDR and DNA replication. researchgate.net However, cancer cells can adapt to this therapeutic pressure through various mechanisms.

Upregulation of other components of the DDR network can compensate for the PARP inhibition, thereby allowing for the continued repair of DNA damage. For instance, increased expression or activity of proteins involved in alternative DNA repair pathways can bypass the need for PARP-mediated repair. While specific alterations in DDR pathways conferring resistance to this compound are an active area of investigation, the broader understanding of PARP inhibitor resistance suggests that changes in the expression and function of key DDR proteins are a significant contributing factor.

Strategies to Circumvent this compound Resistance

To address the challenge of this compound resistance, researchers are actively exploring strategies to either prevent its development or re-sensitize resistant tumors. These approaches primarily focus on targeting the identified resistance mechanisms, often through combination therapies.

Key proteins in the homologous recombination pathway, such as RAD51 and MRE11, have been identified as significant contributors to this compound resistance. nih.govunicatt.it Overexpression of these genes can restore HR function even in the presence of a PARP inhibitor, thus diminishing its efficacy.

Studies have shown that in this compound-resistant triple-negative breast cancer (TNBC) cells, the expression of both RAD51 and MRE11 is significantly upregulated. nih.gov Genetic suppression of RAD51 and MRE11 in these resistant cell lines has been demonstrated to re-sensitize them to this compound, confirming their role as key drug resistance genes. nih.gov This highlights the importance of monitoring the expression levels of these genes in patients receiving this compound and suggests that they could serve as potential biomarkers for predicting resistance.

GeneFunction in Homologous RecombinationRole in this compound ResistanceTherapeutic Implication
RAD51Catalyzes the key steps of DNA strand exchange.Overexpression is associated with resistance. nih.govTargeting RAD51 may overcome resistance.
MRE11Part of the MRN complex that detects and processes DNA double-strand breaks.Upregulation contributes to resistance. nih.govInhibition of MRE11 is a potential strategy to re-sensitize tumors.

A promising strategy to overcome this compound resistance is the use of combination therapies that target the underlying resistance mechanisms. One such approach involves the combination of this compound with chidamide (B1683975), a histone deacetylase (HDAC) inhibitor. escholarship.org

Preclinical studies have demonstrated that chidamide can effectively reverse this compound resistance in TNBC cells. nih.govescholarship.orgresearchgate.net The mechanism of this reversal involves the downregulation of the key drug resistance genes RAD51 and MRE11. nih.gov The combination of chidamide and this compound has been shown to significantly inhibit the proliferation, migration, and invasiveness of this compound-resistant cells both in vitro and in vivo. nih.govescholarship.org This combination therapy also leads to cell cycle arrest at the G2/M phase and induces apoptosis in resistant cells. nih.gov

The synergistic effect of this compound and chidamide provides a strong rationale for further clinical investigation of this combination in patients who have developed resistance to this compound monotherapy.

Combination AgentMechanism of ActionEffect on this compound ResistanceSupporting Evidence
ChidamideHistone Deacetylase (HDAC) InhibitorReverses resistance by downregulating RAD51 and MRE11 expression. nih.govIn vitro and in vivo studies in triple-negative breast cancer. nih.govescholarship.orgresearchgate.net

Fluzoparib in Combination Therapy Regimens

Rationale for Combination Approaches

The primary rationale for combining fluzoparib with other therapies is to achieve synergistic antitumor effects, where the combined impact is greater than the sum of the effects of each individual drug. medrxiv.org Preclinical studies have shown that this compound can sensitize both homologous recombination (HR)-deficient and HR-proficient cells to cytotoxic drugs. nih.govresearchgate.net This suggests that this compound can lower the threshold for cell death induced by other agents.

One key synergistic strategy involves pairing this compound with anti-angiogenic drugs. nih.gov Anti-angiogenic agents can induce hypoxia within the tumor microenvironment. nih.gov This hypoxic state is thought to downregulate HR repair proteins, creating a state of "BRCAness" and thereby increasing the tumor's sensitivity to PARP inhibition. nih.gov This combination has shown robust antitumor activity in preclinical models. nih.gov

Another approach to achieving synergy is by targeting parallel DNA damage response (DDR) pathways. For instance, combining PARP inhibitors with agents that target other key proteins in the DDR network can lead to a more profound and sustained disruption of cancer cell repair mechanisms, ultimately leading to enhanced cell death.

Furthermore, combining this compound with inhibitors of receptor tyrosine kinases, such as MET, has demonstrated synergistic effects in eliminating triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cells. nih.gov This combination leads to an increase in DNA double-strand breaks induced by this compound. nih.gov

Acquired resistance is a significant challenge in PARP inhibitor monotherapy. nih.govresearchgate.net Tumors can develop resistance through various mechanisms, including the restoration of HR function. nih.govnih.gov Combination therapies offer a promising strategy to overcome or delay the onset of this resistance. nih.govbroadinstitute.org

By combining this compound with agents that have different mechanisms of action, it is possible to target multiple cancer cell vulnerabilities simultaneously. nih.gov This multi-pronged attack can make it more difficult for cancer cells to develop effective resistance mechanisms. For example, combining this compound with chemotherapy can be effective in tumors that have developed resistance to PARP inhibitors alone.

Moreover, combination strategies can expand the therapeutic scope of this compound beyond tumors with pre-existing HR deficiencies, such as those with BRCA1/2 mutations. researchgate.net As mentioned, by inducing a state of "BRCAness" with other agents, this compound's efficacy can be extended to a broader patient population. nih.gov Preclinical evidence has shown that this compound sensitizes both HR-deficient and HR-proficient cells to cytotoxic agents, supporting its use in a wider range of tumor types. nih.govresearchgate.net

Preclinical and Clinical Combinations

The combination of this compound and apatinib (B926), a VEGFR inhibitor, has been investigated in both preclinical and clinical settings, showing significant promise. nih.govascopubs.org Preclinical studies in a BRCA wild-type gastric cancer patient-derived xenograft (PDX) model demonstrated that this two-drug combination resulted in improved antitumor effects without a corresponding increase in toxicity. nih.gov Further in vivo experiments using an ovarian cancer cell-line transplanted tumor model showed a significant reduction in tumor weight in the combination group compared to single-agent groups. nih.gov The combination was also found to significantly increase the expression of the DNA damage marker γH2AX, indicating a potentiation of DNA damage. nih.gov

Clinical trials have further substantiated these preclinical findings. A Phase I trial in patients with recurrent ovarian or triple-negative breast cancer established the safety and preliminary efficacy of the combination. ascopubs.orgmedpath.comnih.gov The FABULOUS Phase III trial evaluated this compound with or without apatinib versus standard chemotherapy in patients with HER2-negative metastatic breast cancer with germline BRCA mutations. larvol.com The results indicated that the combination of this compound and apatinib significantly improved progression-free survival (PFS) compared to chemotherapy. larvol.com

Clinical Trial IdentifierPhaseCancer Type(s)Key Findings
NCT03075462Phase IRecurrent Ovarian Cancer, Triple-Negative Breast CancerThe combination had an acceptable safety profile and showed promising clinical activity. ascopubs.orgmedpath.comnih.gov
FABULOUS (NCT04296370)Phase IIIHER2-Negative Metastatic Breast Cancer (gBRCA mutation)This compound plus apatinib significantly reduced the risk of disease progression or death by 73% compared to standard chemotherapy (Median PFS: 11.0 vs 3.0 months). larvol.com
NCT04526832Phase IIRelapsed Ovarian CancerComparing this compound plus apatinib versus this compound monotherapy. clinconnect.io
NCT05953048N/AStage III-IV Ovarian CancerAn exploratory clinical study evaluating the efficacy and safety of the combination as maintenance therapy. careboxhealth.com

The combination of this compound with the chemotherapeutic agent paclitaxel (B517696) has also been explored, often in a three-drug regimen with apatinib. Preclinical studies in a gastric cancer PDX model showed that the triple combination of this compound, apatinib, and paclitaxel led to remarkable antitumor responses without additional toxicity. nih.gov This suggests a synergistic interaction where this compound enhances the cytotoxic effects of paclitaxel, while apatinib may contribute by inducing a more favorable tumor microenvironment for PARP inhibition.

Building on this preclinical rationale, a Phase I clinical trial (NCT03026881) was initiated to evaluate this triple combination in patients with advanced gastric and gastroesophageal junction (GEJ) adenocarcinoma who had failed platinum-based chemotherapy. ascopubs.orgasco.orgnih.gov The study found the combination to be well-tolerated and demonstrated notable activity in this patient population. ascopubs.orgnih.gov

Clinical Trial IdentifierPhaseCancer TypeKey Findings
NCT03026881Phase IAdvanced Gastric and Gastroesophageal Junction AdenocarcinomaThe triple combination of this compound, apatinib, and paclitaxel was well-tolerated and showed activity. Of 36 evaluable patients, 12 had a confirmed partial response, and 13 had stable disease. The median progression-free survival was 4.9 months. ascopubs.orgnih.gov

The combination of this compound with the alkylating agent temozolomide (B1682018) is based on the principle of enhancing DNA damage. Temozolomide induces DNA lesions that are typically repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. By inhibiting PARP with this compound, the repair of these lesions is hampered, leading to the accumulation of cytotoxic DNA double-strand breaks.

Preclinical studies have demonstrated this synergistic effect. In BRCA1 mutant cells, the combination of this compound and temozolomide led to a significantly enhanced phosphorylation of γ-H2AX, a marker of DNA double-strand breaks, in a dose-dependent manner. nih.gov This indicates that this compound can potentiate the DNA-damaging effects of temozolomide. nih.gov

This promising preclinical data has led to the initiation of clinical trials to evaluate this combination in patient populations that may benefit from this synergistic interaction. A Phase II clinical study is underway to assess the efficacy and safety of this compound combined with temozolomide in primary glioblastoma. larvol.com Additionally, a Phase 1/2 study is evaluating the combination of this compound, camrelizumab, and temozolomide in patients with advanced melanoma harboring homologous recombination pathway gene mutations. veeva.com

Clinical Trial IdentifierPhaseCancer TypeRationale/Status
ChiCTR2200060227Phase IIPrimary GlioblastomaTo evaluate the efficacy and safety of the combination. larvol.com
NCT04524452Phase 1/2Advanced Melanoma (with HR gene mutations)Evaluating a triple combination of this compound, camrelizumab (an immune checkpoint inhibitor), and temozolomide. veeva.com

This compound with Dalpiciclib (B3323353) (CDK4/6 Inhibitor)

The combination of this compound with the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor dalpiciclib is being investigated based on the rationale that inhibiting CDK4/6 can enhance the antitumor effects of PARP inhibitors. CDK4/6 inhibition is theorized to induce homologous recombination deficiency (HRD), thereby increasing the sensitivity of cancer cells to PARP inhibition.

A key clinical study evaluating this combination is a Phase Ib/II trial in patients with locally advanced or metastatic sarcoma (NCT05952128). The primary objective of the Phase II part of the study is to determine the objective response rate (ORR). Another clinical trial is exploring this combination for the treatment of platinum-resistant recurrent ovarian cancer.

While these trials are ongoing, detailed research findings on the efficacy, such as ORR and progression-free survival (PFS), have not yet been fully reported. The initial phase of the sarcoma study focused on determining the recommended Phase 2 dose (RP2D) and assessing safety.

This compound with Camrelizumab (PD-1 Inhibitor)

The combination of this compound with the anti-PD-1 antibody camrelizumab is being explored to leverage the interplay between DNA damage repair and the immune system. Preclinical evidence suggests that PARP inhibitors can upregulate PD-L1 expression, potentially making tumors more susceptible to immune checkpoint blockade.

Several clinical trials are investigating this combination across different cancer types:

Advanced Melanoma: A Phase I/II trial (NCT05983237) is evaluating the efficacy of this compound in combination with camrelizumab and the chemotherapy agent temozolomide in patients with advanced, metastatic melanoma harboring homologous recombination (HR) pathway gene mutations. veeva.com The primary endpoint of this study is the objective response rate (ORR). veeva.com Research indicates that HR mutations are frequently observed in metastatic melanoma, suggesting a potential role for PARP inhibitors in this patient population. veeva.com

HER2-Negative Breast Cancer: A Phase II neoadjuvant trial (NCT05576389) is assessing the efficacy and safety of this compound combined with camrelizumab for germline BRCA-mutated HER2-negative early breast cancer. clinicaltrials.govclinicaltrials.govlarvol.com The primary outcome measure for this study is the rate of total pathological complete response (tpCR). clinicaltrials.gov

Recurrent/Metastatic Nasopharyngeal Carcinoma: A Phase II study is evaluating the efficacy and safety of this combination in patients who have progressed after first-line chemotherapy.

As these studies are ongoing, comprehensive data on their primary endpoints are not yet available.

This compound with Abiraterone (B193195) (Androgen Receptor Inhibitor)

The combination of this compound with the androgen receptor inhibitor abiraterone is being investigated, particularly in prostate cancer. The scientific rationale is based on preclinical evidence of a synergistic effect between PARP inhibitors and androgen receptor inhibitors.

The FAST-PC trial (NCT05223582), a single-arm, multicenter, Phase II study, evaluated this compound in combination with abiraterone and androgen deprivation therapy (ADT) as a neoadjuvant treatment for localized high-risk prostate cancer. nih.govnih.govclinicaltrials.govascopubs.orglarvol.com The primary endpoints were the pathological complete response (pCR) rate and the minimal residual disease (MRD) rate. nih.govnih.govclinicaltrials.gov

The trial met its primary endpoint, demonstrating promising antitumor activity. nih.govnih.gov The combination was found to have a manageable toxicity profile. nih.govnih.gov

Efficacy Results of the FAST-PC Trial
Efficacy EndpointResult (ITT Population)95% Confidence Interval (CI)
Pathological Complete Response (pCR) Rate9%2%–23%
Minimal Residual Disease (MRD) Rate37%22%–55%
Combined pCR/MRD Rate46%29%–63%
2-Year Biochemical Progression-Free Survival Rate53%N/A

This compound with mFOLFIRINOX (Chemotherapy Regimen)

The combination of this compound with the modified FOLFIRINOX (oxaliplatin, irinotecan, leucovorin, and fluorouracil) chemotherapy regimen has been studied in pancreatic cancer. The rationale is to combine the DNA-damaging effects of chemotherapy with PARP inhibition to enhance tumor cell killing.

Two key studies have provided initial findings:

A Phase 1 study (NCT04425876) evaluated perioperative this compound plus mFOLFIRINOX in patients with resectable pancreatic adenocarcinoma. researchgate.net The study aimed to assess safety, tolerability, and the rate of complete tumor removal (R0 resection). researchgate.net

A Phase 1b study (NCT04228601) investigated first-line this compound plus mFOLFIRINOX followed by this compound maintenance in patients with locally advanced or metastatic pancreatic adenocarcinoma. nih.gov

These studies have shown encouraging preliminary antitumor activity and a manageable safety profile. researchgate.netnih.gov

Efficacy of this compound in Combination with mFOLFIRINOX in Pancreatic Cancer
Study PopulationEfficacy EndpointResult95% Confidence Interval (CI)
Resectable Pancreatic Adenocarcinoma (NCT04425876)R0 Resection Rate100% (in surgically resected patients)63.1%–100.0%
Locally Advanced/Metastatic Pancreatic Adenocarcinoma (NCT04228601, 60 mg cohort)Objective Response Rate (ORR)50.0%26.0%–74.0%
Disease Control Rate (DCR)94.4%72.7%–99.9%

This compound with QL1101 (Bevacizumab biosimilar)

This compound is being studied in combination with QL1101, a biosimilar to the anti-angiogenic drug bevacizumab. This combination aims to capitalize on the synergistic effects of inhibiting both DNA repair and tumor blood vessel formation.

A prospective, single-arm, Phase II clinical trial (NCT05462879) is evaluating the efficacy and safety of this compound combined with QL1101 as maintenance treatment. clinicaltrials.govcenterwatch.com The study enrolls patients with advanced high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who have responded to first-line platinum-based chemotherapy with QL1101. clinicaltrials.govcenterwatch.com

The primary endpoint of this ongoing study is progression-free survival (PFS). As the trial is still in progress, detailed results on antitumor responses are not yet available.

Impact of Combination Therapies on Antitumor Responses and Safety

The combination of this compound with other anticancer agents aims to enhance antitumor responses and overcome potential resistance mechanisms. Early clinical data from various trials suggest that these combination regimens can lead to promising efficacy with generally manageable safety profiles.

Antitumor Responses:

In high-risk localized prostate cancer, the combination of this compound with abiraterone resulted in a pathological response (pCR or MRD) rate of 46% and a 2-year biochemical progression-free survival rate of 53%. nih.govnih.gov

For resectable pancreatic adenocarcinoma, neoadjuvant this compound with mFOLFIRINOX led to an R0 resection rate of 100% among patients who underwent surgery. researchgate.net

In locally advanced or metastatic pancreatic cancer, the addition of this compound to mFOLFIRINOX achieved an objective response rate of 50.0% and a disease control rate of 94.4% in the 60 mg cohort of a phase 1b study. nih.gov

For other combinations, such as with dalpiciclib, camrelizumab, and QL1101, clinical trials are ongoing, and mature efficacy data are awaited.

Safety:

The safety profiles of this compound combination therapies are consistent with the known toxicities of the individual agents. No unexpected safety signals have been reported in the available data.

Common Grade ≥3 Treatment-Related Adverse Events in this compound Combination Therapies
Combination TherapyCancer TypeCommon Grade ≥3 Adverse Events
This compound + AbirateroneProstate CancerAnemia, Hypokalemia, Liver Dysfunction ascopubs.org
This compound + mFOLFIRINOXPancreatic CancerDecreased Neutrophil Count, Decreased White Blood Cell Count, Hypokalemia, Anemia researchgate.net

Biomarkers for Fluzoparib Sensitivity and Patient Selection

Homologous Recombination Deficiency (HRD) Status

Homologous recombination is a critical DNA repair pathway, and its deficiency (HRD) renders cancer cells highly susceptible to PARP inhibitors like Fluzoparib. This "synthetic lethality" is a cornerstone of this compound's mechanism of action. Preclinical studies have shown that this compound preferentially inhibits the proliferation of HR-deficient cells and sensitizes both HR-deficient and HR-proficient cells to cytotoxic agents nih.gov.

BRCA1/2 Gene Mutations (Germline and Somatic)

Mutations in the Breast Cancer susceptibility genes 1 and 2 (BRCA1 and BRCA2) are the most well-established biomarkers for sensitivity to PARP inhibitors. These genes are integral components of the homologous recombination repair pathway.

Another phase III trial, the FABULOUS study, evaluated this compound alone or in combination with apatinib (B926) in patients with HER2-negative metastatic breast cancer harboring a germline BRCA mutation. larvol.com Compared to standard chemotherapy, both this compound monotherapy and the combination therapy significantly improved progression-free survival, reducing the risk of disease progression by 51% and 73%, respectively. larvol.com

Table 1: Efficacy of this compound in Patients with Germline BRCA1/2 Mutations

Clinical Trial Cancer Type Key Findings
Phase II (NCT03509636) Platinum-Sensitive Recurrent Ovarian Cancer ORR: 69.9%; Median PFS: 12.0 months. nih.govresearchgate.net

Other DNA Damage Repair (DDR) Gene Alterations (e.g., PALB2, ATM, FANCA)

Beyond BRCA1/2, alterations in other genes involved in the DNA damage response (DDR) pathway can also confer sensitivity to PARP inhibitors.

PALB2 : The Partner and Localizer of BRCA2 (PALB2) gene plays a crucial role in the homologous recombination pathway. A clinical trial is currently underway to evaluate this compound as a maintenance treatment for patients with metastatic pancreatic cancer who have a germline BRCA or PALB2 mutation and have not progressed on first-line platinum-based chemotherapy. veeva.com This indicates that PALB2 mutations are considered a strong candidate biomarker for this compound sensitivity.

ATM : The Ataxia-Telangiectasia Mutated (ATM) gene is another key player in the DNA damage response. While direct clinical data for this compound in ATM-mutated tumors is emerging, preclinical studies with other PARP inhibitors have shown that loss of ATM function can increase sensitivity to PARP inhibition. nih.govmdpi.com This suggests that ATM alterations may also predict response to this compound.

FANCA : The Fanconi Anemia Complementation Group A (FANCA) gene is part of the Fanconi anemia pathway, which is involved in DNA repair. Preclinical and clinical evidence with other PARP inhibitors has demonstrated that mutations in FANCA can sensitize cancer cells to these agents. nih.gov For instance, a patient with a germline FANCA-mutated relapsed epithelial ovarian cancer showed a significant clinical benefit from the PARP inhibitor niraparib. nih.gov This provides a rationale for investigating FANCA mutations as a predictive biomarker for this compound.

A study on non-small cell lung cancer (NSCLC) cells without BRCA1/2 mutations found that this compound increased radiation sensitivity and that these cells had high mutation frequencies in other DDR genes, including CHEK2, ATR, and RAD50. researchgate.net

HRD Assays and their Clinical Utility

Homologous Recombination Deficiency (HRD) assays are designed to identify tumors with a deficient HRR pathway, regardless of the specific underlying genetic alteration. These assays often measure genomic instability, or "genomic scars," that result from a defective HRR system. The clinical utility of HRD assays lies in their ability to expand the population of patients who may benefit from PARP inhibitors beyond those with BRCA1/2 mutations. A prospective, single-center, single-arm, phase 2 study is evaluating the efficacy and safety of this compound in combination with another agent as maintenance treatment in patients with advanced ovarian cancer following a response to first-line platinum-based chemotherapy, with HRD status likely being a key biomarker for patient selection and response assessment. clinicaltrials.gov

Non-Genomic Biomarkers

While genomic alterations are the primary biomarkers for this compound sensitivity, research is ongoing to identify non-genomic markers that can further refine patient selection.

Molecular Signatures and Expression Profiles

Gene expression signatures, which are unique patterns of gene activity, hold promise for predicting response to cancer therapies. nih.govmdpi.com The development of a robust gene expression signature for this compound could identify responsive tumors that may not be captured by single-gene mutation testing. nih.gov Preclinical research has shown that this compound induces G2/M cell cycle arrest and apoptosis in HR-deficient cells, and understanding the molecular profiles associated with these cellular responses could lead to the development of predictive expression signatures. nih.gov

Circulating Tumor DNA (ctDNA) Analysis for Predictive Markers

Circulating tumor DNA (ctDNA) is a non-invasive biomarker that can be detected in the blood of cancer patients. mdpi.comonclive.com Analysis of ctDNA allows for the real-time monitoring of tumor genetics and can be used to detect mutations that confer sensitivity or resistance to treatment. nih.govnih.gov While specific data for this compound is still emerging, the use of ctDNA to track HRD status and specific DDR gene mutations is a promising area of investigation for predicting and monitoring response to this compound therapy. onclive.com The dynamic nature of ctDNA could provide early indications of treatment efficacy or the development of resistance, allowing for timely adjustments to therapeutic strategies. nih.gov

Challenges in Biomarker Identification and Validation

The successful clinical implementation of this compound, like other PARP inhibitors, is intrinsically linked to the ability to accurately identify patients who are most likely to benefit from the therapy. While germline BRCA1/2 mutations are the most established biomarkers, significant challenges remain in the broader identification and validation of predictive biomarkers for this compound sensitivity. aacrjournals.orgnih.gov These challenges span from biological complexity and technical assay limitations to the rigorous process of clinical validation.

A primary challenge is overcoming the limitations of BRCA1/2 mutations as the sole predictive biomarker. nih.gov While effective, a significant portion of tumors without BRCA1/2 mutations still exhibit deficiencies in homologous recombination repair (HRD) and may respond to PARP inhibition. nih.gov This necessitates the development and validation of more comprehensive biomarkers that can identify a wider patient population sensitive to this compound. The exploration of markers for homologous recombination deficiency, such as high loss of heterozygosity (LOH), is an ongoing area of research for PARP inhibitors. onclive.com

Furthermore, the development of resistance to PARP inhibitors presents another layer of complexity. Identifying biomarkers that can predict or detect emergent resistance is crucial for patient management. This involves understanding diverse resistance mechanisms, which can include the restoration of homologous recombination function or changes in drug efflux pumps.

The technical validation of any potential biomarker is a formidable hurdle. techtarget.com Key challenges include:

Reproducibility and Standardization: Assays used to detect biomarkers must be robust, reproducible across different laboratories, and standardized to ensure consistent patient stratification. techtarget.commdpi.com Inconsistent results from different platforms or methodologies can hinder clinical adoption. mdpi.com

Clinical Relevance and Validation: A biomarker must be rigorously validated through well-designed clinical trials to demonstrate its predictive power for this compound efficacy. nih.govnih.gov This is a lengthy and expensive process requiring large, well-characterized patient cohorts. nih.gov Many promising candidate biomarkers identified in preclinical stages fail to demonstrate clinical utility. nih.gov

Biological Complexity: The intricate and often redundant nature of DNA repair pathways makes it difficult to rely on a single biomarker. nih.gov A tumor's response to this compound is likely influenced by a complex interplay of genetic and epigenetic factors, making a single-analyte approach insufficient. nih.gov The intrinsic variability in protein expression among individuals further complicates the identification of disease-specific markers. researchgate.net

For combination therapies, such as this compound with anti-angiogenic agents, the challenge is amplified. It requires the identification of biomarkers that can predict synergy and patient response to the combined regimen, not just the individual agents. nih.gov For instance, research has suggested PARP1 p-Y907 as a potential biomarker to stratify patients for combination treatments involving PARP inhibitors, but this requires extensive validation. nih.gov

The table below summarizes some of the key challenges in the identification and validation of biomarkers for this compound.

Challenge CategorySpecific IssuesRelevance to this compound
Biological Complexity Tumor heterogeneity; multiple DNA repair pathways; development of acquired resistance.Moving beyond BRCA1/2 mutations to identify other HRD-positive tumors; predicting which patients will develop resistance.
Assay Development Lack of standardized and reproducible assays for novel biomarkers (e.g., HRD scores). techtarget.commdpi.comEnsuring consistent and reliable identification of eligible patients across different clinical sites and laboratories.
Clinical Validation High cost and long duration of prospective clinical trials; need for large patient cohorts. nih.govEstablishing the clinical utility of new biomarkers to expand patient access and justify inclusion in treatment guidelines.
Combination Therapies Identifying biomarkers that predict synergistic effects and patient benefit from multi-drug regimens. researchgate.netOptimizing patient selection for trials combining this compound with other agents like Apatinib or chemotherapy. nih.gov
Regulatory Hurdles Stringent requirements from regulatory bodies for approval of companion diagnostics. nih.govcrownbio.comEnsuring any new biomarker test meets the rigorous standards for accuracy and reliability required for clinical decision-making.

Ultimately, future progress with this compound will depend on overcoming these challenges. This will likely involve a multi-faceted approach, integrating genomic, transcriptomic, and proteomic data to develop more sophisticated, multi-gene signature biomarkers. nih.gov Collaborative efforts between academia, industry, and regulatory agencies are essential to streamline the validation process and bring novel predictive biomarkers into routine clinical practice. nih.gov

Advanced Research Topics and Future Perspectives of Fluzoparib

Potential in Novel Cancer Indications

Research into fluzoparib extends to its potential therapeutic application in various cancer types beyond its current approvals. Multiple myeloma, lung adenocarcinoma, and melanoma are among the novel indications being actively investigated.

In the context of multiple myeloma (MM), this compound is under investigation as a dual-target inhibitor. frontiersin.orgpharmakb.com This approach aims to address the high clonal heterogeneity and genomic complexity of MM, where single-target drugs often have limited efficacy and can lead to drug resistance. pharmakb.com

For lung adenocarcinoma, this compound has shown promising outcomes in early-phase clinical trials. These trials have explored its use as a radiosensitizer and in combination therapies. Preclinical studies have further supported the radiosensitization effect of this compound in non-small cell lung cancer (NSCLC) cell lines and xenograft models.

In melanoma, a clinical trial (NCT05983237) is currently evaluating the efficacy of this compound in combination with camrelizumab and temozolomide (B1682018) for advanced metastatic melanoma patients harboring homologous recombination (HR) pathway gene mutations or alterations. The rationale for this investigation stems from the observation that HR mutations/alterations are relatively common in metastatic melanoma, suggesting that PARP inhibitors could hold significant clinical value for a substantial portion of these patients.

Exploration of Dual-Target Inhibition

This compound's mechanism of action is being explored beyond its established role as a PARP inhibitor to include dual-target inhibition, specifically of PARP1/2 and the proteasome. Computational-aided drug discovery techniques have identified this compound as a potential dual inhibitor of both PARP1 and the proteasome. frontiersin.orgpharmakb.com Inhibition of the proteasome's protein degradation function by this compound can induce cell apoptosis. frontiersin.org Studies at the enzyme, cellular, and animal levels have explored this dual-target inhibition effect and its impact on tumor killing, providing a theoretical and experimental basis for the development of multi-target inhibitory drugs for cancers such as multiple myeloma. pharmakb.com

Radiosensitization Mechanisms and Clinical Applications

This compound has demonstrated the ability to increase the sensitivity of cancer cells to radiation therapy, a phenomenon known as radiosensitization. This effect has been observed in preclinical studies involving non-small cell lung cancer (NSCLC) cells, including those without BRCA1/2 mutations.

The mechanisms underlying this compound-mediated radiosensitization involve several key cellular processes. These include an increase in apoptosis, induction of cell-cycle arrest, enhancement of DNA damage caused by irradiation, and a delay in the repair of this damage. Generally, PARP inhibitors enhance radiosensitivity by impeding the repair of DNA single-strand breaks (SSBs). These unrepaired SSBs can subsequently collapse into more deleterious double-strand breaks (DSBs) during DNA replication, particularly in malignancies with deficiencies in homologous recombination (HR) repair.

The clinical implications of this compound's radiosensitizing properties are being investigated. Early-phase clinical trials in lung carcinoma have shown promising outcomes for this compound when used as a radiosensitizer. The broader application of PARP inhibitors as radiosensitizers is also being explored in various clinical trials to evaluate their safety and efficacy in combination with radiation therapy.

Personalized Medicine Approaches and Precision Oncology

The application of this compound is increasingly being considered within the framework of personalized medicine and precision oncology. This approach involves tailoring cancer treatment based on the unique molecular profile of an individual patient's tumor. The development of biomarker-driven strategies is allowing for the integration of personalized medicine into cancer treatment paradigms. Genetic testing of tumor cells plays a crucial role in customizing treatment plans to individual patient needs.

This compound's efficacy has been particularly noted in preclinical studies involving homologous recombination-deficient cells, including those with BRCA1/2 deficiencies or BRCA1 hypermethylation. This aligns with the principles of personalized medicine, where identifying specific genetic alterations or biomarkers in a patient's tumor can predict their likely response to targeted therapies like PARP inhibitors. The ongoing clinical trial evaluating this compound in melanoma specifically enrolls patients with HR pathway gene mutations/alterations, demonstrating a clear application of precision oncology by targeting a specific patient population based on their tumor's genetic makeup.

Development of Novel Analogs and Next-Generation PARP Inhibitors

This compound is recognized as a novel, potent, and orally available inhibitor of PARP. The field of PARP inhibition is continuously evolving with the development of next-generation inhibitors. While currently approved PARP inhibitors, including this compound, are often categorized as "first-generation" due to their dual inhibition of both PARP1 and PARP2 and potential for off-target effects, research is moving towards the development of more selective inhibitors.

Research Methodologies and Techniques Employed in Fluzoparib Studies

In Vitro Cell-Based Assays

In vitro studies using various cancer cell lines have been crucial in characterizing the effects of Fluzoparib. These assays help to determine its potency, selectivity, and the cellular pathways it influences.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are widely used to assess the ability of this compound to inhibit cancer cell growth. Techniques such as the Cell Counting Kit-8 (CCK-8) assay and MTS assay are commonly employed for this purpose. dovepress.comutrgv.eduresearchgate.net These colorimetric assays measure metabolic activity, which is indicative of viable cells. utrgv.edu

Studies have shown that this compound selectively inhibits the proliferation of homologous recombination repair (HR)-deficient cancer cells. medchemexpress.com For instance, this compound was preferentially efficacious against cell lines deficient in BRCA1 or BRCA2, as well as those with BRCA1 hypermethylation. medchemexpress.comnih.gov In contrast, HR-proficient cells showed significantly higher IC₅₀ values, indicating lower sensitivity to this compound treatment. medchemexpress.com

Research in non-small cell lung cancer (NSCLC) cell lines (A549, H460, H1299, and PC9) demonstrated that this compound decreased cell viability in a time and dose-dependent manner. selleckchem.com The MTS assay was used to calculate the IC₅₀ values after 96 hours of treatment. researchgate.net

In biliary tract cancer (BTC) cell lines (HCCC-9810 and GBC-SD), combination treatment with this compound and icotinib (B1223) hydrochloride significantly suppressed cell proliferation compared to single-agent treatment, as measured by CCK-8 assay. dovepress.com

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a standard technique used to analyze the distribution of cells within different phases of the cell cycle (G1, S, G2/M). dovepress.comresearchgate.netunits.it This method often involves staining cells with propidium (B1200493) iodide (PI), which intercalates into DNA, allowing quantification of DNA content. dovepress.com

Studies have shown that this compound treatment can induce cell cycle arrest, particularly in HR-deficient cells. medchemexpress.comnih.gov this compound has been observed to cause G2/M arrest in HR-deficient MDA-MB-436 cells. medchemexpress.com In irradiated BTC cells, this compound, both alone and in combination with icotinib hydrochloride, led to a prolonged S phase arrest compared to irradiation alone. dovepress.com Flow cytometry was used to analyze the cell cycle distribution after treatment. dovepress.comsemanticscholar.org

Apoptosis Detection Assays (e.g., Caspase Activation, Annexin V)

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Assays detecting markers of apoptosis, such as Annexin V binding and caspase activation, are used to evaluate this compound's ability to induce cell death. selleckchem.comresearchgate.netuni.lujkchemical.comaxionbiosystems.combiocompare.comsigmaaldrich.com Annexin V assays utilize the property of Annexin V to bind to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. axionbiosystems.comsigmaaldrich.com Caspase activation assays measure the activity of caspases, a family of proteases that play key roles in the execution phase of apoptosis. axionbiosystems.combiocompare.comsigmaaldrich.comnih.gov

This compound has been shown to induce apoptosis in HR-deficient cells. medchemexpress.comnih.gov In HR-deficient MDA-MB-436 cells, this compound treatment increased the processing of caspase-3, -8, and -9 in a concentration-dependent manner. medchemexpress.com Annexin V-FITC/PI double staining followed by flow cytometry has been used to detect apoptosis in various cell lines treated with this compound. researchgate.net In BTC cells, flow cytometry was applied to evaluate the increase in radiotherapy-induced apoptosis when combined with this compound. dovepress.com The combination treatment showed a higher apoptotic ratio compared to irradiation alone. dovepress.com this compound also acts synergistically to promote apoptosis in lung cancer cells. selleckchem.com

DNA Damage Detection (e.g., γH2AX Expression)

The phosphorylation of histone variant H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks (DSBs). nih.govselleckchem.comuni.lunih.govijmrhs.comnih.govbiotechrep.ir Assays detecting γH2AX expression, often through immunofluorescence staining or Western blotting, are used to assess the extent of DNA damage induced by therapeutic agents. nih.govdovepress.comnih.govnih.gov

This compound, as a PARP inhibitor, leads to the accumulation of DNA damage, particularly in HR-deficient cells. nih.gov this compound has been shown to induce persistent DSBs in HR-deficient cells, such as BRCA2-deficient V-C8 cells and BRCA1-deficient MDA-MB-436 cells, indicated by increased levels of γH2AX. nih.govcaymanchem.com In contrast, it did not induce significant γH2AX accumulation in HR-proficient cells. nih.gov Immunofluorescence staining for γ-H2AX foci is a common method to visualize and quantify DNA damage. dovepress.comnih.gov Studies in BTC cells showed that the combination of this compound and icotinib hydrochloride delayed DNA damage repair by suppressing RAD51 expression and enhancing irradiation-induced DNA damage, as evidenced by γ-H2AX staining. dovepress.comsemanticscholar.org

Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)

Cell migration and invasion are key processes in cancer metastasis. In vitro assays like the wound healing assay and Transwell assay are used to evaluate the ability of cancer cells to move and invade through a barrier. jkchemical.comresearchgate.netfrontiersin.orgnih.govoncotarget.comfrontiersin.org The wound healing assay measures the closure of a scratch made in a cell monolayer, while the Transwell assay assesses the ability of cells to migrate through a porous membrane, often coated with an extracellular matrix (like Matrigel) for invasion assays. frontiersin.orgnih.govucsf.edu

Studies have investigated the effects of this compound on cell migration and invasion, sometimes in combination with other agents. Research involving this compound-resistant triple-negative breast cancer (TNBC) cell lines utilized wound healing and Transwell invasion assays to assess the effects of this compound and chidamide (B1683975), alone and in combination, on cell migration and invasiveness. researchgate.net These assays help to understand how this compound might influence the metastatic potential of cancer cells and how its effects can be modulated by combination therapies. frontiersin.org

Enzyme Activity Assays (Cell-Free Enzymatic Assays)

Cell-free enzymatic assays are used to directly measure the inhibitory activity of a compound against a specific enzyme, such as PARP1. nih.govselleckchem.comljmu.ac.uklibretexts.org These assays typically involve incubating the enzyme with its substrate and the inhibitor in a controlled environment, then measuring the resulting enzyme activity. libretexts.org Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify PARP activity. nih.gov

This compound has been characterized as a potent inhibitor of PARP1 using cell-free enzymatic assays. medchemexpress.comnih.govselleckchem.com These assays demonstrated that this compound significantly inhibited PARP1 activity with a low nanomolar IC₅₀ value. medchemexpress.comnih.govselleckchem.com For example, one study reported an IC₅₀ of 1.46 ± 0.72 nmol/L for PARP1 inhibition by this compound, which was comparable to that of olaparib (B1684210) (1.34 ± 0.78 nmol/L). nih.gov This type of assay is crucial for determining the direct inhibitory potency of this compound on its molecular target.

In Vivo Preclinical Models

Preclinical studies utilizing in vivo models are crucial for evaluating the potential efficacy and pharmacological properties of this compound before human trials. These models help to understand the compound's interaction with tumor biology and its impact on disease progression.

Xenograft and Patient-Derived Xenograft (PDX) Models

Xenograft and Patient-Derived Xenograft (PDX) models have been utilized in the preclinical evaluation of this compound. Xenograft models, often involving the implantation of human cancer cell lines into immunodeficient mice, have demonstrated this compound's antitumor activity. For instance, studies in the MDA-MB-436 xenograft model, which is deficient in BRCA1, showed that this compound inhibited tumor growth nih.gov. In this model, this compound demonstrated superior efficacy compared to olaparib at the same dosage nih.gov. Preclinical findings also suggest this compound's robust antitumor activity in multiple human tumor xenograft models nih.gov.

Patient-Derived Xenograft (PDX) models, created by implanting tumor tissue directly from a patient into immunodeficient mice, are considered valuable tools in preclinical and translational research due to their ability to better recapitulate the heterogeneity and characteristics of the original human tumor amegroups.orge-crt.org. PDX models have been used to predict the results of human clinical trials and can aid in optimizing treatment combinations and identifying biomarkers amegroups.org. Studies have explored the accuracy of PDX models in predicting the efficacy of PARP inhibitors, including those structurally similar to this compound, in ovarian cancer nih.gov. These models can also be used to investigate novel biomarkers and explore treatment strategies nih.gov. A mutant HBC-17 patient-derived tumor xenograft (PDX) model has been mentioned in the context of understanding resistance mechanisms to PARP inhibitors windows.net.

Pharmacodynamic Biomarker Analysis in Tumor Tissues

Pharmacodynamic (PD) biomarkers are employed to assess the biological effects of a drug on its target within an organism cancer.gov. In preclinical studies of this compound, pharmacodynamic properties have been investigated. Analysis of tumor tissues in the MDA-MB-436 xenograft model involved determining the concentrations of this compound in the tumor nih.govresearchgate.net. Furthermore, tumor extracts from this model were analyzed by western blotting to assess levels of PAR (polymer of ADP-ribose), an indicator of PARP inhibition researchgate.net. Such analyses help to establish the link between drug exposure, target engagement, and biological response in the tumor microenvironment cancer.gov.

Clinical Trial Design and Analysis

Clinical trials are essential for evaluating the efficacy and safety of this compound in human subjects. These trials are conducted in different phases, each with specific objectives and methodologies.

Phase I, II, and III Study Designs (e.g., Dose Escalation, Single-Arm, Randomized Controlled)

Clinical development of this compound has progressed through various phases, employing different study designs.

Phase I trials are typically the first studies in humans and are primarily designed to assess safety, tolerability, pharmacokinetics, and to determine the maximum tolerated dose (MTD) or recommended Phase II dose. A Phase I dose-escalation and expansion trial of this compound in patients with advanced solid tumors utilized a 3+3 dose escalation design nih.gov. This design involves escalating the dose in cohorts of three patients, with expansion to six patients in a cohort if a dose-limiting toxicity (DLT) is observed nih.gov. The trial enrolled patients with various advanced solid tumors and included a dose-expansion cohort specifically for patients with advanced ovarian cancer nih.gov.

Phase II trials aim to evaluate the efficacy of a drug for a particular indication and further assess its safety. A single-arm, multicenter, open-label Phase II study investigated this compound in patients with germline BRCA1/2-mutated, platinum-sensitive recurrent ovarian cancer researchgate.net. This design allows for the assessment of the drug's activity in a specific patient population without a comparator arm researchgate.net. Another single-arm prospective Phase II clinical study (STAMP study) evaluated this compound in combination with anlotinib (B1662124) in extensive stage small cell lung cancer after first-line chemotherapy nih.gov.

Phase III trials are large-scale studies designed to confirm the efficacy of a drug, compare it to standard treatment or placebo, and gather more comprehensive safety data. While specific details of completed Phase III monotherapy trials for this compound were not extensively detailed in the search results regarding design specifics beyond being randomized controlled studies for indications like maintenance treatment in relapsed ovarian cancer, the mention of Phase III trials indicates the progression of this compound through this stage of clinical development patsnap.com. Randomized controlled designs are commonly used in Phase III to minimize bias and allow for robust comparisons of treatment effects.

Statistical Methods for Efficacy Endpoints (e.g., Objective Response Rate, Progression-Free Survival, Overall Survival)

Objective Response Rate (ORR) is typically assessed according to standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) nih.goveuropa.eu. In the Phase II study of this compound in ovarian cancer, both independent review committee (IRC)-assessed and investigator-assessed ORRs were reported, along with their confidence intervals researchgate.net. In the Phase I study, ORR was also reported for different tumor types nih.gov.

Progression-Free Survival (PFS), defined as the time from randomization or the start of treatment to the first documented event of disease progression or death from any cause, is a frequently used endpoint quanticate.com. Median PFS is often estimated using methods such as the Kaplan-Meier method nih.govclinicaltrials.gov. Statistical comparisons of PFS between treatment arms in randomized trials can be performed using tests like the stratified log-rank test clinicaltrials.gov. Data on median PFS and its confidence interval have been reported in this compound clinical trials nih.govresearchgate.net.

Statistical analysis plans for clinical trials involving this compound detail the methods for analyzing these endpoints, including handling of multiplicity adjustments when evaluating multiple endpoints clinicaltrials.gov.

Safety Endpoint Monitoring and Reporting

Monitoring and reporting of safety endpoints are critical throughout all phases of clinical trials to ensure the well-being of participants. Safety information, including adverse events, is systematically collected and reported by investigators to the sponsor mdpi.com.

In this compound clinical trials, adverse events are recorded from the initiation of treatment for a specified period, such as until a certain time after the last dose nih.gov. Regulatory guidelines and good clinical practice (GCP) principles provide frameworks for the monitoring, collection, and reporting of adverse events and other safety issues nhmrc.gov.aunsw.gov.au. Sponsors are responsible for reviewing safety information and updating relevant parties, including subjects, investigators, and regulatory authorities, regarding any new risks mdpi.com. Safety monitoring involves identifying, evaluating, minimizing, and managing risks associated with the investigational drug mdpi.com. Statistical methods can also be applied to accumulating safety data to provide objectivity in the monitoring process mdpi.com.

Biomarker Analysis in Clinical Samples (e.g., Genetic Sequencing, Immunohistochemistry)

Biomarker analysis in clinical samples is a critical component of this compound research, aiming to identify patient populations most likely to benefit from treatment and to understand mechanisms of response and resistance. This involves techniques such as genetic sequencing and immunohistochemistry.

Genetic sequencing, including Sanger sequencing and next-generation sequencing (NGS), is employed to detect mutations in genes relevant to DNA repair pathways, particularly those involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2. Studies have utilized NGS panels to analyze genetic mutations and gene expression profiles in tumor samples. careacross.comasco.org For instance, in studies involving this compound, genetic sequencing has been used to confirm TP53 gene mutations in endometrial cancer patients. careacross.com Analysis of HRR-related gene mutations, including BRCA1/2, CHEK2, ATR, and RAD50, has revealed high mutation frequencies in certain cancers, suggesting that PARP inhibition may be a relevant treatment strategy. nih.gov Comprehensive genomic profiling has also identified mutations and amplifications in genes like MYC, ZFHX4, and IDH1 in samples from patients who progressed on PARP inhibitors, highlighting potential resistance mechanisms. asco.org

Immunohistochemistry (IHC) is another key technique used to assess protein expression levels in tissue samples. In this compound studies, IHC has been utilized to detect the expression of proteins such as PARP1 and BRCA1 in tumor samples. nih.gov Additionally, IHC has been used to evaluate changes in the expression of DNA damage markers like γH2AX and signaling pathway proteins such as phosphorylated extracellular signal-regulated kinase (p-ERK) and BRCA1 in response to this compound treatment, sometimes in combination with other agents. researchgate.netnih.gov For example, IHC results have shown that combination treatment including this compound can lead to a significant increase in γH2AX protein expression, indicative of increased DNA damage. nih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play a vital role in the preclinical and translational research of this compound, enabling the prediction of molecular interactions, the analysis of complex biological data, and the identification of potential therapeutic targets and pathways. These methods complement experimental findings and provide deeper insights into the drug's activity. openpr.comdntb.gov.ua

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are frequently used to investigate the binding interaction between this compound and its target proteins, primarily PARP1. These computational techniques predict the preferred orientation and binding affinity of a small molecule (like this compound) within the active site of a protein. Studies have employed software packages such as Glide, LigPrep, Maestro, and PyMOL for molecular docking analysis of this compound with PARP1. nih.gov The crystal structure of the PARP1/olaparib complex (PDB code: 5DS3) has been used as a template for modeling this compound binding. nih.gov Molecular modeling has shown that this compound is well-ordered in the catalytic active site of PARP1 and exhibits a similar binding mode to that of olaparib, another PARP inhibitor. nih.govresearchgate.net

Molecular dynamics (MD) simulations are often used in conjunction with docking studies to assess the stability of the protein-ligand complex over time and to explore conformational changes. jensenlab.orgnih.govresearchgate.net While general molecular dynamics simulations are a common computational technique in drug discovery to evaluate the dynamic stability of selected inhibitors and their binding modes researchgate.net, specific detailed findings of MD simulations solely focused on this compound's interaction dynamics beyond its stable binding in the PARP1 active site, as described by docking, were not prominently detailed in the provided search results.

Gene Expression Profiling and Pathway Analysis

Gene expression profiling, often performed using techniques like RNA sequencing, allows for the comprehensive analysis of gene activity in response to this compound treatment or in the context of relevant disease states. researchgate.net Differential gene expression analysis identifies genes that are significantly up- or down-regulated, providing clues about the biological processes affected by the compound. geneticsmr.orgnih.gov

Pathway analysis, including Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, is then applied to the identified differentially expressed genes. geneticsmr.orgtjoddergisi.org This helps to determine which biological pathways and functional categories are significantly enriched among the altered genes. For example, gene expression profiling and pathway analysis have been used in cancer research to identify key genes and pathways associated with chemotherapy resistance and disease progression. geneticsmr.orgnih.govtjoddergisi.org While the searches highlight the methods of gene expression profiling and pathway analysis and their application in cancer research, specific detailed findings of pathway analysis directly linked to this compound's mechanism of action or effects on specific pathways were not extensively provided, beyond general implications related to DNA damage response due to its PARP inhibitory activity. Studies have shown that this type of analysis can reveal affected pathways such as PI3K/AKT, epithelial-mesenchymal transition, and cell cycle pathways in the context of PARP inhibitor resistance. asco.org

Q & A

Q. How should researchers address informed consent in trials involving this compound for off-label cancers?

  • Guidance: Clearly disclose the investigational status of this compound for non-approved indications (e.g., prostate cancer). Obtain ethics committee approval and document patient consent for genetic testing (e.g., HRR mutation screening) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.